

(5-Bromopyridin-3-yl)methanamine molecular weight

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Compound of Interest

Compound Name: (5-Bromopyridin-3-yl)methanamine

Cat. No.: B163011

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An In-Depth Technical Guide to **(5-Bromopyridin-3-yl)methanamine**: Synthesis, Analysis, and Application in Drug Discovery

This guide provides an in-depth technical overview of **(5-Bromopyridin-3-yl)methanamine**, a pivotal building block for professionals in pharmaceutical research and medicinal chemistry. We will dissect its chemical properties, provide validated protocols for its synthesis and analysis, and explore its strategic importance in the development of modern therapeutics.

Introduction: Clarifying the Core Structure

The term "**(5-Bromopyridin-3-yl)methanamine**" serves as a parent name for a versatile chemical scaffold. In practice, researchers will most commonly encounter two variants: the primary amine and its N-methylated derivative. Both are crucial intermediates, but their distinct molecular weights and properties necessitate clear differentiation. This guide will address both compounds, providing clarity for procurement, synthesis, and application.

The strategic placement of a bromine atom and an aminomethyl group on the pyridine ring makes this scaffold exceptionally valuable. The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity.^{[1][2]} The aminomethyl group provides a key vector for building out structures and interacting with biological targets.

Core Compound Specifications

Accurate compound specification is the foundation of reproducible science. The key physicochemical properties of the primary and N-methylated amines are summarized below for easy reference.

Property	1-(5-bromopyridin-3-yl)methanamine	1-(5-Bromopyridin-3-yl)-N-methylmethanamine
Structure		
Molecular Formula	C ₆ H ₇ BrN ₂	C ₇ H ₉ BrN ₂
Molecular Weight	187.04 g/mol [3]	201.06 g/mol [4][5]
CAS Number	1001414-82-9 (representative)	73335-64-5[4][5]
Appearance	Solid	Not specified; likely an oil or low-melting solid
SMILES	NCc1cncc(Br)c1	CNCc1cncc(Br)c1
InChI Key	OQUHYNMITHDQLD-UHFFFAOYSA-N	YGHMCDQFNLURSO-UHFFFAOYSA-N

Strategic Importance in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, known to enhance pharmacokinetic properties and participate in hydrogen bonding with biological targets.[6] The **(5-Bromopyridin-3-yl)methanamine** moiety is particularly significant in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and autoimmune diseases.[7][8]

The 3-aminomethylpyridine core can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The bromine at the 5-position serves as a versatile synthetic anchor point. It allows medicinal chemists to use powerful cross-coupling reactions to explore a wide chemical space at the solvent-exposed region of the ATP-binding pocket, optimizing potency, selectivity, and physicochemical properties.[1][9]

Synthesis Pathway Analysis: Reductive Amination

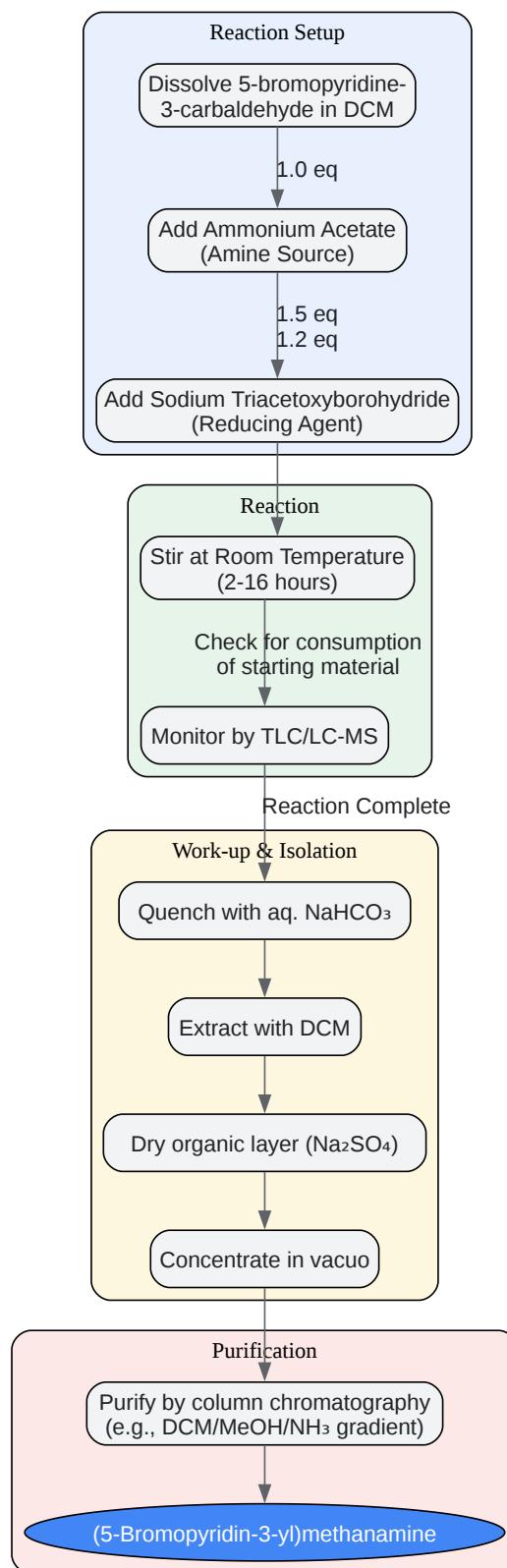
The most direct and widely adopted method for synthesizing these compounds is the reductive amination of a carbonyl precursor, specifically 5-bromopyridine-3-carbaldehyde.[10][11] This one-pot reaction is highly efficient and tolerates a wide range of functional groups, making it a workhorse in drug discovery campaigns.

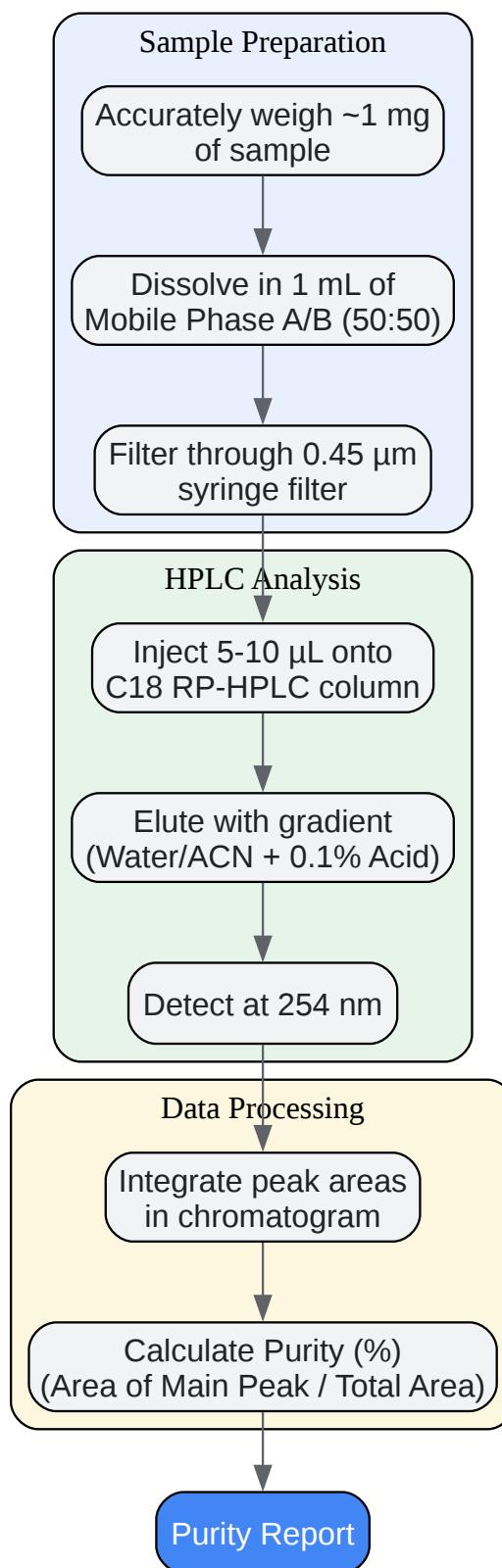
Causality in Experimental Design

Reductive amination involves two key transformations: the formation of an imine intermediate from the aldehyde and an amine, followed by its immediate reduction to the final amine product.[10] The choice of reagents is critical for success:

- **Amine Source:** For the primary amine, a source of ammonia (like ammonium acetate) is used. For the N-methylated analog, methylamine is used.
- **Reducing Agent:** Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent. Unlike stronger hydrides like sodium borohydride, STAB is milder and selective for the protonated imine intermediate over the starting aldehyde. It is also tolerant of the slightly acidic conditions often used to catalyze imine formation, allowing the entire process to occur in a single reaction vessel.[12]
- **Solvent:** A non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) is typically used to prevent unwanted reactions with the hydride reagent.

Representative Experimental Workflow: Synthesis



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